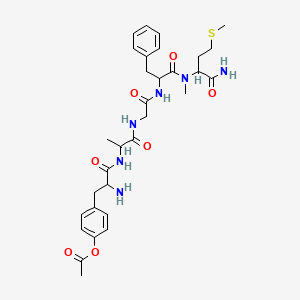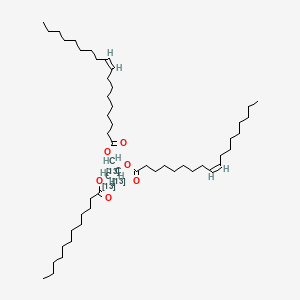
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 involves the esterification of glycerol with oleic acid and lauric acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for higher yields and purity. The final product is often purified using large-scale chromatography or distillation methods .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the double bonds in oleic acid to single bonds, forming saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Epoxides, hydroxyl derivatives.
Reduction: Saturated triacylglycerols.
Substitution: Various ester derivatives.
Scientific Research Applications
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 involves its interaction with lipid metabolic pathways. The compound is metabolized by lipases to release free fatty acids and glycerol, which are then utilized in various biochemical processes . The isotope-labeled carbon-13 allows for precise tracking of the compound’s metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains palmitic acid instead of lauric acid at the sn-3 position.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of lauric acid at the sn-3 position.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of lauric acid at the sn-3 position.
Uniqueness
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 is unique due to its isotope labeling with carbon-13, which allows for detailed metabolic studies and precise quantification in analytical applications . The presence of lauric acid at the sn-3 position also imparts distinct physical and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C51H94O6 |
|---|---|
Molecular Weight |
806.3 g/mol |
IUPAC Name |
[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24-/i46+1,47+1,48+1 |
InChI Key |
SJWUGKDDADDDHD-NVCGQREGSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)

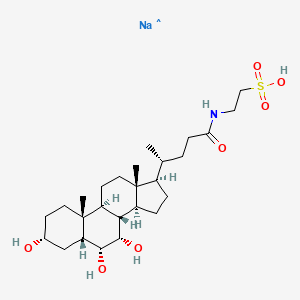

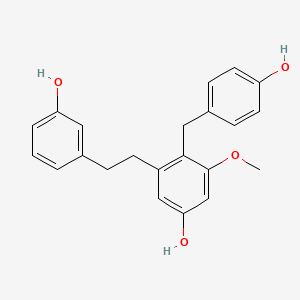
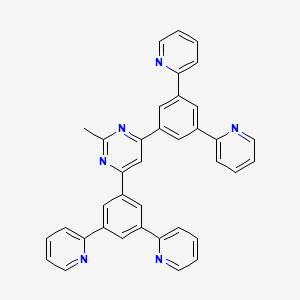
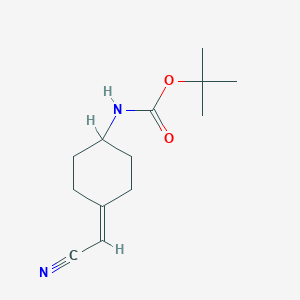
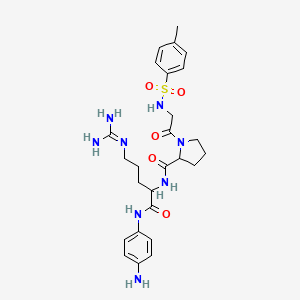
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)

![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
